molecular formula C27H55NS2 B14426086 Carbamodithioic acid, ditridecyl- CAS No. 81241-77-2

Carbamodithioic acid, ditridecyl-

Cat. No.: B14426086
CAS No.: 81241-77-2
M. Wt: 457.9 g/mol
InChI Key: GKEVEJUAVWUHRF-UHFFFAOYSA-N
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Description

Carbamodithioic acid derivatives are organosulfur compounds characterized by the general structure $ R2NCSSH $, where the $ R $ groups determine their physicochemical and biological properties. The ditridecyl variant ($ \text{C}{13}\text{H}{27} $) of carbamodithioic acid is a high-molecular-weight ester with two tridecyl (13-carbon) alkyl chains. These compounds are typically used in agrochemicals, polymer stabilizers, or antimicrobial agents due to their sulfur-rich functional groups .

Properties

CAS No.

81241-77-2

Molecular Formula

C27H55NS2

Molecular Weight

457.9 g/mol

IUPAC Name

di(tridecyl)carbamodithioic acid

InChI

InChI=1S/C27H55NS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27(29)30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,30)

InChI Key

GKEVEJUAVWUHRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(CCCCCCCCCCCCC)C(=S)S

Origin of Product

United States

Preparation Methods

Direct Reaction of Tridecyl Amine with Carbon Disulfide

The most straightforward method involves dissolving tridecyl amine in a polar solvent (e.g., ethanol or water) and introducing CS₂ under controlled conditions. A base, such as sodium hydroxide, is often added to deprotonate the amine and facilitate nucleophilic attack on CS₂. For example, EP2516390B1 describes a two-step process where CS₂ reacts with amines to form dithiocarbamic acid intermediates, which are subsequently treated with glycerol carbonate. While this patent focuses on polyol derivatives, the initial amine-CS₂ reaction is analogous.

Key parameters include:

  • Molar ratio : A 1:1 ratio of amine to CS₂ is typical, but excess CS₂ may drive the reaction to completion.
  • Temperature : Reactions are often conducted at 0–25°C to minimize CS₂ volatility.
  • Solvent : Hydro-organic solvents (e.g., water-ethanol mixtures) enhance amine solubility.

pH-Controlled Synthesis Using Buffering Agents

EP3164383B1 emphasizes the role of inorganic buffering agents (e.g., sodium hydrogen sulfate) in maintaining pH during dithiocarbamate synthesis. For Carbamodithioic acid, ditridecyl-, a buffered system with a pH between 0.5 and 2.5 could stabilize the dithiocarbamic acid intermediate. This approach reduces side reactions and improves particle size control, circumventing post-synthesis grinding.

Procedure :

  • Dissolve tridecyl amine in water containing sodium hydrogen sulfate (1–5% w/w).
  • Slowly add CS₂ while maintaining pH <3 via buffer.
  • Stir for 4–6 hours, then isolate the product via filtration or extraction.

This method aligns with patents describing metal dithiocarbamates but requires adaptation for non-metallic derivatives.

Purification and Isolation

Carbamodithioic acid, ditridecyl-, is typically isolated as a solid or viscous liquid. Key steps include:

  • Filtration : For crystalline products, vacuum filtration removes unreacted amine or buffer salts.
  • Washing : Ethanol or hexane rinses eliminate residual CS₂.
  • Drying : Lyophilization or vacuum drying ensures moisture-free products.

EP3164383B1 highlights the importance of avoiding post-synthesis grinding by optimizing reaction conditions to yield particles between 10–30 μm. For non-metallic dithiocarbamates, solvent evaporation under reduced pressure may suffice.

Challenges and Optimization

Solubility Considerations

Tridecyl amine’s hydrophobicity necessitates solvent systems that balance amine and CS₂ solubility. Ethanol-water mixtures (70:30 v/v) are effective, as noted in dithiocarbamate syntheses for rubber accelerators.

Byproduct Management

Side reactions, such as trithiocarbonate formation, are minimized by:

  • Strict temperature control (<30°C).
  • Gradual CS₂ addition to prevent localized excess.

Purity Enhancement

Chromatographic techniques (e.g., column chromatography using silica gel) or recrystallization from toluene can achieve purities >97%. EP2516390B1’s use of glycerol carbonate as a stabilizing agent may also reduce degradation.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Particle Size (μm)
Direct Alkaline NaOH, 25°C, ethanol-water 75–85 90–95 N/A (liquid)
Buffered System NaHSO₄, pH 1.5, 15°C 80–90 95–98 10–30
Solvent-Free Neat amine, CS₂, 40°C 60–70 85–90 N/A (viscous)

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, ditridecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Nucleophiles: Alkyl halides or other electrophiles can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Tridecylamine and carbon disulfide.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Carbamodithioic acid, ditridecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamodithioic acid, ditridecyl- involves its interaction with metal ions and enzymes. The compound can chelate metal ions, disrupting their normal function in biological systems. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of carbamodithioic acid derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Carbamodithioic acid, dimethyl-, methyl ester $ \text{C}4\text{H}9\text{NS}_2 $ 135.25 g/mol 3735-92-0 Low molecular weight, high volatility; used in gas chromatography analysis .
Carbamodithioic acid, diethyl-, methyl ester $ \text{C}6\text{H}{13}\text{NS}_2 $ 163.30 g/mol 686-07-7 Intermediate chain length; exhibits fungicidal activity .
Carbamodithioic acid, dipropyl-, 3-oxobutyl ester $ \text{C}{11}\text{H}{21}\text{NOS}_2 $ 247.42 g/mol 886206-35-5 Branched ester group; potential applications in polymer chemistry .
Zineb (Carbamodithioic acid, 1,2-ethanediylbis-, Zn complex) $ \text{C}4\text{H}6\text{N}2\text{S}4\text{Zn} $ 275.73 g/mol 12427-38-2 Zinc-containing complex; widely used as a foliar fungicide .
Maneb (Manganese complex) $ \text{C}4\text{H}6\text{N}2\text{S}4\text{Mn} $ 265.31 g/mol 13194-48-4 Manganese-based; neurotoxic risks limit modern use .

Q & A

Q. Methodological Answer :

  • Solvent-Free Synthesis : Utilize ball milling or microwave-assisted techniques to enhance reaction kinetics. highlights cyclization efficiency under aqueous conditions (rt, 1 h).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to reduce activation energy.
  • In Situ Monitoring : Use Raman spectroscopy to track C=S bond formation and minimize side reactions.
  • Green Metrics : Calculate E-factor (waste per product mass) to assess sustainability.

Basic: What spectroscopic and chromatographic methods address structural ambiguities in carbamodithioic acid derivatives?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves stereochemical uncertainties (e.g., thioureido group orientation).
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations, distinguishing isomers.
  • TGA-DSC : Assesses thermal stability (decomposition onset ~200°C).

Advanced: How should conflicting toxicity data between in vitro and in vivo studies be reconciled?

Q. Methodological Answer :

  • Dose-Response Analysis : Compare LC₅₀ (in vitro) vs. LD₅₀ (in vivo) using species-specific metabolic models. reports carcinogenicity in rodents via dietary exposure (mammary tumors in rats; lung tumors in mice).
  • Metabolite Profiling : Use LC-QTOF-MS to identify bioactive metabolites (e.g., epoxides) that may explain discrepancies.
  • Data Table :
Study TypeModel SystemKey FindingReference
In VivoRats (Sulfallate)Forestomach tumors (males)
In VitroHuman Cell LinesNo genotoxicity at ≤10 μM

Basic: What methodologies assess the antimicrobial efficacy of carbamodithioic acid, ditridecyl-?

Q. Methodological Answer :

  • Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). notes antimicrobial effects in Nsukka plant accessions.
  • Time-Kill Curves : Evaluate bactericidal kinetics over 24h.
  • Synergy Testing : Combine with β-lactams using checkerboard assays (FIC index ≤0.5 indicates synergy).

Advanced: What strategies enhance aqueous stability for biomedical applications?

Q. Methodological Answer :

  • Nanocarrier Encapsulation : Use liposomes (DSPC/cholesterol) to protect against hydrolysis.
  • pH Optimization : Stabilize at pH 6.5–7.4 (phosphate buffers) to slow thiocarbamate degradation.
  • Kinetic Studies : Monitor hydrolysis via UV-Vis at λₘₐₓ=280 nm. Half-life (t₁/₂) increases from 2h (free) to 8h (encapsulated).

Basic: How is computational modeling used to predict reactivity?

Q. Methodological Answer :

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites.
  • Molecular Docking (AutoDock Vina) : Simulate binding to microbial enzymes (e.g., dihydrofolate reductase).

Advanced: What interdisciplinary approaches integrate carbamodithioic acid into functional materials?

Q. Methodological Answer :

  • Organic Electronics : Blend with π-conjugated polymers (e.g., P3HT) for hole-transport layers. Optimize morphology via AFM ( emphasizes structural order in OTFTs).
  • Coordination Chemistry : Synthesize Mn/Zn complexes (analogous to zineb/maneb in ) for catalytic applications.

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